(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Imaging Applications in Parkinson's Disease
The compound has been utilized in the synthesis of potential PET (Positron Emission Tomography) imaging agents for studying LRRK2 enzyme activity in Parkinson's Disease. Wang et al. (2017) developed a reference standard and its precursor through a multi-step synthesis, highlighting its role in creating imaging agents for neurological research. This work emphasizes the compound's utility in developing tools for the non-invasive study of brain disorders (Wang, Gao, Xu, & Zheng, 2017).
Mechanistic Studies in Organic Chemistry
Research by Fasani et al. (2008) on a related morpholinofluorophenyloxazolidinone provides insight into reductive defluorination mechanisms, which could be relevant to understanding the reactivity and potential transformations of the core structure in the target compound. This study explores the interactions of different substituents with light and their impact on molecular structure (Fasani, Tilocca, Protti, Merli, & Albini, 2008).
Photophysical Studies and Ligand Design
A study on Ir(III) luminescent complexes incorporating diimine ligands, including aromatic systems related to the target compound, was conducted by Shakirova et al. (2018). This research contributes to the development of novel luminescent materials, demonstrating the compound's application in materials science and photophysical studies (Shakirova, Tomashenko, Galenko, et al., 2018).
Anticancer Activity and Drug Development
Tang and Fu (2018) synthesized 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, closely related to the target compound, exploring its antitumor activity. Their findings contribute to the search for new cancer treatments by providing a basis for the development of novel anticancer agents, showcasing the potential therapeutic applications of compounds within this chemical framework (Tang & Fu, 2018).
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20(16-3-5-18(6-4-16)24-7-1-2-8-24)26-14-17-13-22-21(23-19(17)15-26)25-9-11-28-12-10-25/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOLEKSIYQEHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.